2-[5-[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]-2-methoxyphenyl]acetic acid
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Description
The compound “2-[5-[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]-2-methoxyphenyl]acetic acid” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom . The compound also contains a carboxylic acid group (-COOH), an ester group (-COOR), and a methoxy group (-OCH3).
Physical and Chemical Properties Analysis
Some physical and chemical properties like melting point, boiling point, solubility, etc., could be predicted based on the groups present in the molecule. For example, the presence of polar groups like -COOH and -OCH3 would likely make the compound somewhat polar and potentially soluble in polar solvents .Scientific Research Applications
Metal Ion Interaction and Antibacterial Activity
Research on anti-inflammatory drugs interacting with metal ions like Zn(II), Cd(II), and Pt(II) highlights the significance of metal complexes in medicinal chemistry. These complexes exhibit higher antibacterial and growth inhibitory activity compared to the parent compounds, suggesting potential for developing new antibacterial agents (Dendrinou-Samara et al., 1998).
Synthesis and Bioactivity of Novel Derivatives
The synthesis of novel pyridine and fused pyridine derivatives demonstrates the diversity of chemical synthesis in exploring new compounds with potential antimicrobial and antioxidant activities. Such research underlines the role of synthetic chemistry in expanding the repertoire of compounds for various pharmacological screenings (Flefel et al., 2018).
Insecticidal Activity
The development of 1,3,4-oxadiazoles derived from chloropyridine-acetic acid illustrates the application of chemical synthesis in creating compounds with specific biological activities, such as insecticidal properties. This research is a testament to the ongoing search for new, effective insecticides (Holla et al., 2004).
Properties
IUPAC Name |
2-[5-[(E)-3-(6-chloropyridin-3-yl)prop-2-enoyl]-2-methoxyphenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c1-23-15-6-4-12(8-13(15)9-17(21)22)14(20)5-2-11-3-7-16(18)19-10-11/h2-8,10H,9H2,1H3,(H,21,22)/b5-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQFOXHILIBHGR-GORDUTHDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CN=C(C=C2)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CN=C(C=C2)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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